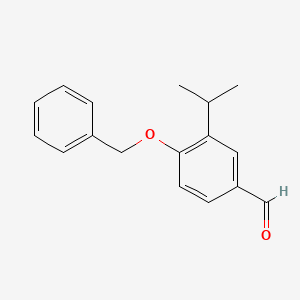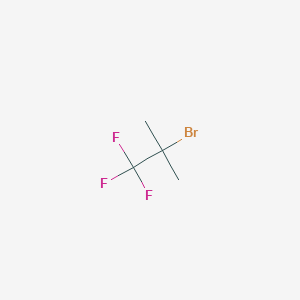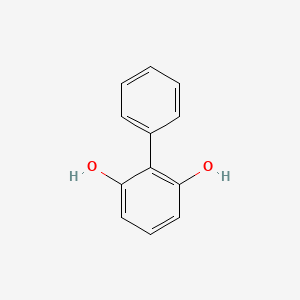
2-phenylbenzene-1,3-diol
描述
准备方法
Synthetic Routes and Reaction Conditions
2-phenylbenzene-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of biphenyl derivatives. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-phenylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives.
科学研究应用
2-phenylbenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-phenylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The biphenyl structure allows for π-π interactions and other aromatic interactions, which can affect its binding to molecular targets .
相似化合物的比较
Similar Compounds
1,1’-biphenyl-2,2’-diol: Similar structure but with hydroxyl groups at different positions.
1,1’-biphenyl-4,4’-diol: Another biphenyl diol with hydroxyl groups at the para positions.
2,2’-dihydroxybiphenyl: A closely related compound with hydroxyl groups at the ortho positions.
Uniqueness
The ortho positioning of the hydroxyl groups allows for unique intramolecular interactions and reactivity patterns compared to other biphenyl diols .
属性
CAS 编号 |
3796-74-5 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,13-14H |
InChI 键 |
UPXZHXVOMCGZDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[(2-NITROPHENYL)METHYLIDENE]HYDRAZINE](/img/structure/B3051939.png)
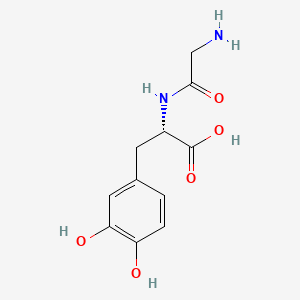
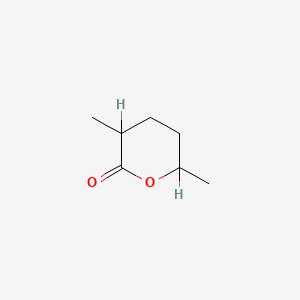
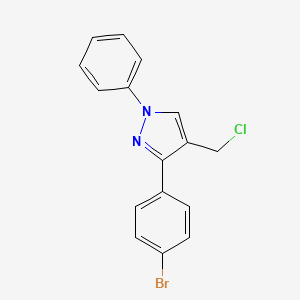
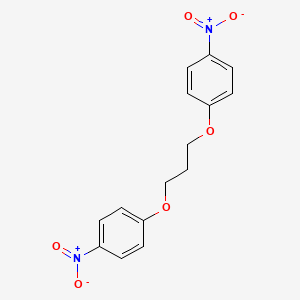
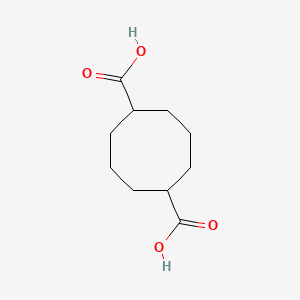
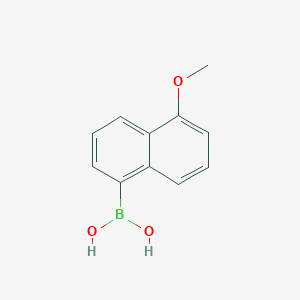
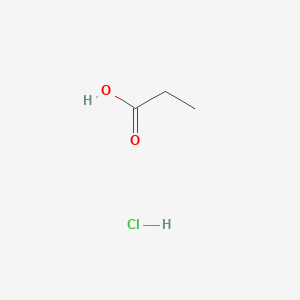
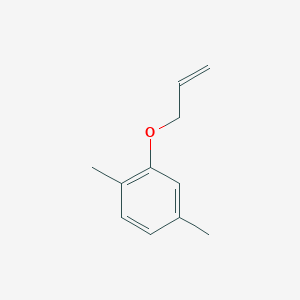
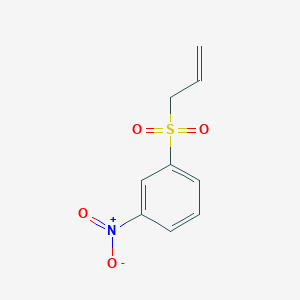
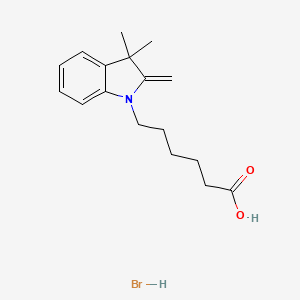
![4-(2-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-2-{[4-(ethoxycarbonyl)-phenyl]carbamoyl}acetamido)benzoate](/img/structure/B3051957.png)
